Pyridazine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
pyridazine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXNXKPFPIZSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pyridazine 3 Sulfonamide and Its Derivatives
Classical and Conventional Synthetic Routes to the Pyridazine-3-sulfonamide Core
Traditional methods for constructing the this compound core generally involve a multi-step sequence, beginning with the formation of the pyridazine (B1198779) ring followed by the introduction of the sulfonamide functional group.
One of the foundational strategies for creating the pyridazine ring itself involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.org This cyclization reaction establishes the core heterocyclic structure. Another classical approach is the Fischer indole (B1671886) synthesis precursor method, which involves the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org
Once the pyridazine ring is formed, a common route to introduce the sulfonamide group is through a chlorosulfonylation reaction followed by amination. A key intermediate in this process is pyridazine-3-sulfonyl chloride. This reactive compound can be prepared and subsequently reacted with various amines or ammonia (B1221849) to yield the desired this compound derivatives. researchgate.net This classical approach, while effective, often relies on harsh reagents like sulfonyl chlorides, which are moisture-sensitive and can present handling challenges. acs.org The synthesis of these sulfonyl chlorides may also require strongly acidic and oxidizing conditions. acs.org
A typical classical synthesis can be summarized by the following steps:
Ring Formation : Condensation of a 1,4-dicarbonyl precursor with hydrazine to form the pyridazine ring. wikipedia.orgnih.gov
Chlorosulfonylation : Introduction of a sulfonyl chloride group (-SO₂Cl) onto the pyridazine ring, often at the 3-position.
Amination : Reaction of the pyridazine-3-sulfonyl chloride intermediate with ammonia or a primary/secondary amine to form the final sulfonamide. researchgate.netacs.org
For instance, pyridazine-3-sulfonamides have been successfully prepared by reacting pyridazine-3-sulfonylchloride with a variety of different amines to generate a library of derivatives. researchgate.net
Modernized Synthetic Strategies for Analog Generation
To overcome the limitations of classical methods and to facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, modern synthetic strategies have been developed. These include microwave-assisted techniques and catalyst-mediated coupling reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the purity of products. georgiasouthern.eduasianpubs.org This technology has been effectively applied to the synthesis of pyridazine sulfonamides and related heterocyclic systems. nih.gov The use of microwave irradiation can significantly shorten reaction times from hours to minutes compared to conventional heating methods. mdpi.comorganic-chemistry.org
An efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed, which allows for the rapid preparation of new heterocyclic compounds. nih.gov This approach is not only faster but often leads to higher and more efficient yields. georgiasouthern.edu The benefits of microwave synthesis include its operational simplicity and its ability to be used in multi-component, one-pot reactions, which aligns with green chemistry principles by reducing waste and energy consumption. mdpi.comorganic-chemistry.org
| Reaction Type | Starting Materials | Conditions | Key Advantages |
| Pyridazinedione Synthesis | Maleic anhydride, Thiosemicarbazide | Microwave, 500W, 150°C, 2 min | Rapid reaction, high purity. mdpi.com |
| Sulfonamide Synthesis | Sulfonic acids, Amines | Microwave, TCT activation | Avoids isolation of sulfonyl chlorides, high yields. organic-chemistry.org |
| Pyridazine Derivatization | Pyridazine sulfonamides, Various reagents | Microwave irradiation | Efficient, simple, rapid access to new derivatives. nih.gov |
Catalyst-mediated cross-coupling reactions are indispensable tools in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira are widely used for functionalizing pyridazine rings, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'click' chemistry, has proven exceptionally valuable for generating libraries of derivatives. researchgate.netbeilstein-journals.org
Click chemistry offers a highly efficient and selective method for covalently linking molecular building blocks under mild conditions. researchgate.net The CuAAC reaction, which joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring, is a prime example of this methodology. nih.gov This strategy has been successfully employed to modify sulfonamide-containing heterocycles by introducing diverse "tails" to the core structure. mdpi.comnih.gov
In a representative application, a series of 4-substituted pyridine-3-sulfonamides were synthesized using the CuAAC reaction. mdpi.comnih.gov This involved reacting an azide-functionalized pyridine-3-sulfonamide (B1584339) with various terminal alkynes in the presence of a copper(I) catalyst. mdpi.com This "click tailing" approach allows for the effective and modular introduction of a wide variety of substituents, facilitating the exploration of chemical space and the fine-tuning of biological activity. nih.govmdpi.com
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyridazine-3-sulfonamides
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. For pyridazine-3-sulfonamides, this involves using safer reagents, developing one-pot procedures, and employing energy-efficient technologies. researchgate.net
Key green approaches applicable to this compound synthesis include:
Microwave Synthesis : As discussed, microwave-assisted reactions reduce energy consumption and reaction times. nih.govorganic-chemistry.org
Use of Greener Solvents : Employing water or other environmentally benign solvents where possible is a core principle. Some protocols have been developed for the synthesis of sulfonamides in water under ultrasound irradiation. researchgate.net
Catalytic Reagents : Using catalysts in place of stoichiometric reagents minimizes waste. Palladium- and copper-catalyzed coupling reactions are examples of this principle in action. researchgate.netbeilstein-journals.org
Electrochemical Methods : An environmentally benign electrochemical method for the oxidative coupling of thiols and amines to form sulfonamides has been reported. This process is driven by electricity, requires no sacrificial reagents, and produces hydrogen as the only byproduct. acs.org
These strategies contribute to making the synthesis of pyridazine-3-sulfonamides and their derivatives more cost-effective and sustainable. nih.gov
Strategic Derivatization and Scaffold Modification for Novel this compound Analogues
The this compound core serves as a versatile scaffold that can be strategically modified at various positions to generate novel analogues with tailored properties. Derivatization is a key step in optimizing the biological activity of a lead compound.
Common strategies for derivatization include:
Modification of the Sulfonamide Group : The primary sulfonamide group (-SO₂NH₂) can be alkylated, acylated, or arylated. More commonly, the initial synthesis can utilize a range of primary or secondary amines to react with pyridazine-3-sulfonyl chloride, leading to a diverse set of N-substituted sulfonamides. researchgate.netnih.gov
Functionalization of the Pyridazine Ring : The pyridazine ring itself can be substituted at available carbon atoms. This is often achieved through nucleophilic aromatic substitution (S NAr) reactions, particularly on chloro-substituted pyridazines, or through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl or alkyl groups. researchgate.netmdpi.comnih.gov
'Click' Chemistry : As detailed in section 2.2.2, CuAAC is a powerful method for attaching a wide array of functional groups via a stable triazole linker, providing a reliable way to generate large libraries of analogues. mdpi.comnih.gov
Ring Fusion : The pyridazine scaffold can be fused with other heterocyclic rings to create more complex polycyclic systems, such as triazolopyridazines or pyridazino[3,4-b] wikipedia.orgnih.govthiazines, leading to entirely new chemical entities. nih.govnih.goveurjchem.com
These derivatization strategies allow for systematic modification of the molecule's size, shape, polarity, and hydrogen bonding capabilities, which are critical for optimizing interactions with biological targets.
| Derivatization Strategy | Reaction Example | Purpose |
| N-Substitution | Reaction of pyridazine-3-sulfonyl chloride with various amines. researchgate.net | Generate diverse N-substituted sulfonamides. |
| Ring Functionalization | Suzuki arylation on a bromo-substituted pyridazine. mdpi.comresearchgate.net | Introduce aryl groups to the core scaffold. |
| Click Tailing | CuAAC reaction of an azido-pyridazine with terminal alkynes. mdpi.com | Attach diverse functional tails via a triazole linker. |
| Ring Annulation | Reaction of a pyridazinethione with chloroacetic acid and an aldehyde. nih.gov | Create novel fused heterocyclic systems. |
Structure Activity Relationship Sar and Molecular Design Principles of Pyridazine 3 Sulfonamide Analogues
Impact of Substituent Variation on Pyridazine-3-sulfonamide Bioactivity and Selectivity
The biological activity of this compound derivatives can be significantly modulated by introducing various substituents on both the pyridazine (B1198779) ring and the sulfonamide nitrogen (N1). These modifications influence the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.
Detailed research has shown that the nature of the substituent plays a critical role. For instance, in a series of pyridazine derivatives designed as potential anti-inflammatory agents, the introduction of different groups led to varied inhibitory activities against enzymes like cyclooxygenase (COX). The substitution pattern dictates how the molecule fits into the active site of the target protein and forms key interactions.
Key findings from SAR studies on related scaffolds include:
Substitution on the Pyridazine Ring: The introduction of small, lipophilic groups at positions C4, C5, or C6 of the pyridazine ring can enhance binding affinity to hydrophobic pockets within a target enzyme. For example, chloro or methyl groups can increase potency. Conversely, bulky substituents may cause steric hindrance, reducing or ablating activity. In studies of 3,6-disubstituted pyridazine derivatives, specific substitutions were found to be critical for achieving potent anticancer activity by targeting pathways like JNK1. researchgate.net
Substitution on the Sulfonamide Nitrogen (N1): The N1 nitrogen of the sulfonamide group is a common point for modification. youtube.com Attaching various aryl or heteroaryl rings can profoundly impact activity and selectivity. The electronic nature of these rings is crucial; electron-withdrawing groups can increase the acidity of the sulfonamide N-H bond, potentially strengthening hydrogen bonds with the target protein. youtube.com The introduction of heterocyclic rings, such as pyrimidine (B1678525) or triazole, has been shown to increase the potency of sulfonamide drugs. youtube.com
The following table summarizes representative SAR data for a hypothetical series of this compound analogues targeting a protein kinase, illustrating the impact of substituent changes on inhibitory activity.
| Compound ID | R1 (at C6 of Pyridazine) | R2 (on Sulfonamide Nitrogen) | Kinase Inhibition IC50 (nM) |
| 1a | -H | -Phenyl | 520 |
| 1b | -Cl | -Phenyl | 150 |
| 1c | -OCH3 | -Phenyl | 680 |
| 1d | -Cl | -4-Fluorophenyl | 85 |
| 1e | -Cl | -4-Methoxyphenyl | 210 |
| 1f | -Cl | -Pyridin-2-yl | 65 |
This table is a representative example based on common SAR principles and does not reflect actual experimental data for a single, specific study.
From this data, it is evident that a chloro group at the R1 position (Compound 1b vs. 1a) enhances potency, likely by engaging in favorable interactions within the binding site. Further modification of the R2 phenyl group with an electron-withdrawing fluorine atom (Compound 1d) improves activity, whereas an electron-donating methoxy (B1213986) group (Compound 1e) is less favorable. Replacing the phenyl ring with a bioisosteric pyridine (B92270) ring (Compound 1f) also leads to a significant increase in potency, highlighting the importance of the heteroatom for potential hydrogen bonding.
Positional Isomerism and Heterocyclic Ring Modifications in Pyridazine-Sulfonamide Structures
The spatial arrangement of functional groups and the core heterocyclic structure are defining factors for the biological activity of pyridazine-sulfonamide derivatives. Both positional isomerism and modifications to the pyridazine ring itself are key strategies in molecular design.
Positional Isomerism: The location of the sulfonamide group on the pyridazine ring is critical. Moving the sulfonamide from position 3 to position 4 (creating pyridazine-4-sulfonamide) alters the molecule's geometry and electronic properties. The two adjacent nitrogen atoms in the pyridazine ring create a unique dipole moment and hydrogen bond acceptor field. nih.gov Changing the sulfonamide's position relative to these nitrogens directly impacts the molecule's ability to form directional hydrogen bonds and engage in electrostatic interactions with a target receptor. For example, in many kinase inhibitors, a specific vector for hydrogen bonding is required to interact with the hinge region of the ATP-binding site; altering the isomer from position 3 to 4 would change this vector and could lead to a dramatic loss of potency.
Heterocyclic Ring Modifications: Replacing the pyridazine ring with other heterocycles (scaffold hopping) is a common tactic to explore new chemical space, improve properties, or circumvent existing patents.
Pyridine: Replacing pyridazine with a pyridine ring results in a scaffold with only one nitrogen atom. This reduces the hydrogen bond accepting capability and alters the ring's electronic distribution and basicity. nih.gov In some cases, this change can be detrimental if both nitrogen acceptors of the pyridazine ring are involved in binding, while in others, it may improve selectivity for a target that only requires a single hydrogen bond acceptor.
Pyrimidine and Pyrazine: These diazines are isomers of pyridazine. A pyrimidine-sulfonamide would present the nitrogen atoms at positions 1 and 3, while a pyrazine-sulfonamide would have them at positions 1 and 4. These changes significantly alter the dipole moment and the spatial orientation of the hydrogen bond acceptors, leading to different binding affinities and selectivities compared to the pyridazine (1,2-diazine) core.
Fused Rings (e.g., Phthalazine (B143731), Cinnoline): Fusing a benzene (B151609) ring to the pyridazine core to create structures like phthalazine or cinnoline (B1195905) adds lipophilicity and a larger surface area. blumberginstitute.org This can enhance van der Waals or π-π stacking interactions with the target protein, often leading to increased potency.
These modifications underscore the importance of the pyridazine core not just as a scaffold but as a functional component whose specific arrangement of heteroatoms is key to its molecular recognition properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies are instrumental in understanding the physicochemical properties that govern their potency and in predicting the activity of novel, unsynthesized analogues. wikipedia.orgnih.gov
The QSAR process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their measured biological activity. semanticscholar.org
Molecular Descriptors: These can be classified into several categories:
Electronic: Dipole moment, partial atomic charges, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These describe a molecule's electronic distribution and reactivity.
Steric: Molecular volume, surface area, and shape indices. These relate to the size and shape of the molecule, which are critical for receptor fit.
Hydrophobic: The partition coefficient (logP) or calculated variations (e.g., clogP), which quantify the molecule's lipophilicity and ability to cross cell membranes.
Topological: Indices that describe molecular branching and connectivity.
Statistical Models: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN) are used to generate the mathematical equation relating the descriptors to activity. semanticscholar.org
A typical QSAR model might take the form: Biological Activity (e.g., log(1/IC50)) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
For pyridazine-3-sulfonamides, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even deeper insights. nih.govucsd.edu These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications are predicted to enhance or diminish activity. For example, a CoMFA map might show a green-colored region near the C6 position of the pyridazine ring, indicating that bulkier (sterically favorable) substituents are preferred there, while a red-colored region near the sulfonamide N-H group might indicate that electronegative (electrostatically favorable) features are desired.
Rational Design Approaches for Enhanced Potency and Target Specificity
Rational design leverages the insights gained from SAR and QSAR studies to design new this compound derivatives with improved properties in a directed, non-random manner. acs.orgnih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD is a powerful approach. A this compound lead compound can be computationally docked into the active site of the target. This allows medicinal chemists to visualize the binding mode and identify opportunities for improvement. For instance, docking might reveal an unoccupied hydrophobic pocket adjacent to the pyridazine ring. A new analogue can then be designed with a hydrophobic substituent at the appropriate position to fill this pocket, thereby increasing binding affinity and potency.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD approaches are used. These rely solely on the knowledge of known active and inactive molecules.
Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features required for biological activity. By analyzing a set of active this compound analogues, a common pharmacophore can be identified, which might consist of a hydrogen bond donor (the sulfonamide N-H), two hydrogen bond acceptors (the pyridazine nitrogens), and a hydrophobic region. This model then serves as a template to design new molecules that fit its features.
Scaffold Hopping: This strategy involves replacing the central pyridazine-sulfonamide core with a structurally different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better metabolic stability or synthetic accessibility.
Molecular Hybridization: This approach involves combining structural features from two or more different pharmacophores into a single molecule. For example, a this compound known to inhibit a specific kinase could be hybridized with another moiety known to bind to a secondary target, potentially creating a dual-action inhibitor. This strategy has been successfully applied to create novel pyrazole-pyridazine hybrids. rsc.org
By integrating these computational and conceptual frameworks, medicinal chemists can efficiently navigate the complex chemical space of this compound analogues to develop compounds with enhanced potency and precisely tailored target specificity.
Computational Chemistry and in Silico Approaches for Pyridazine 3 Sulfonamide Research
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyridazine-3-sulfonamide research, docking simulations are crucial for elucidating the binding modes and affinities of these ligands with various protein targets.
Research on pyridazine (B1198779) derivatives bearing sulfonamide moieties has utilized molecular docking to explore their potential as inhibitors for a range of biological targets. For instance, studies have docked novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines with a sulfonamide group against kinases associated with cancer cell lines like MCF-7 and SK-MEL-28, demonstrating strong binding interactions. nih.gov Similarly, phenylpyridazine-tethered sulfonamides have been designed and docked as selective inhibitors against human carbonic anhydrase (CA) II, a target for glaucoma management. acs.org In these simulations, the sulfonamide group often plays a key role, forming critical hydrogen bonds or coordinating with metal ions (like the zinc ion in carbonic anhydrase) within the active site.
Docking studies have also been applied to pyridazine-sulfonamide derivatives targeting cannabinoid receptor 1 (CB1) and various microbial enzymes. nih.gov For example, simulations involving triazolo[4,3-b]pyridazine derivatives have helped to understand their interaction at the ATP-binding site of enzymes like c-Met and Pim-1, guiding the design of dual inhibitors with antitumor activity. rsc.org These studies typically analyze parameters such as binding energy (kcal/mol) and specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking to rank potential drug candidates and understand structure-activity relationships (SAR). nih.govnih.gov
| Derivative Class | Protein Target | Therapeutic Area | Key Finding from Docking |
|---|---|---|---|
| Phenylpyridazine-tethered sulfonamides | Carbonic Anhydrase II (CA II) | Glaucoma | The sulfonamide moiety coordinates with the active site zinc ion, and the pyridazine core forms key interactions within the binding pocket. acs.org |
| Tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides | Kinases (unspecified) | Oncology | Demonstrated strong binding affinity with kinases linked to MCF-7 and SK-MEL-28 cancer cell lines. nih.gov |
| Diarylpyridazine-based sulfonamides | Cannabinoid Receptor 1 (CB1) | Neurology/Metabolic Disorders | Identified key interactions explaining the antagonist activity at the CB1 receptor. nih.gov |
| Triazolo[4,3-b]pyridazine derivatives | c-Met/Pim-1 Kinases | Oncology | Showed a similar mode of interaction at the ATP-binding site for both kinases, supporting dual inhibitory action. rsc.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked complex, analyzing conformational changes in both the ligand and the protein, and understanding the thermodynamics of binding.
For this compound derivatives, MD simulations have been employed to validate docking poses and to study the stability of the ligand-protein complex in a simulated physiological environment. For example, following the docking of potent pyridazine-sulfonamide inhibitors into the active site of carbonic anhydrase II, MD simulations were performed to confirm that the key interactions observed in the docking pose are maintained over the simulation period. acs.org These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets. mdpi.comresearchgate.net
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are commonly performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For pyridazine and sulfonamide derivatives, these calculations help in understanding their chemical behavior and in predicting sites susceptible to metabolic attack or covalent bond formation. nih.govindexcopernicus.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyridazine ring and the oxygen atoms of the sulfonamide group as potential hydrogen bond acceptors, guiding the design of compounds that can form favorable interactions with protein active sites. digitellinc.com
| Parameter | Significance | Typical Application in Pyridazine-Sulfonamide Research |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. | Predicting reactivity and interaction with electron-deficient sites in a receptor. researchgate.net |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. | Identifying sites for nucleophilic attack and interaction with electron-rich sites. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and stability. | Assessing the kinetic stability of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Identifying potential hydrogen bond donor and acceptor sites to guide drug design. digitellinc.com |
Ligand-Based and Structure-Based Drug Design Strategies for this compound Optimization
The optimization of this compound derivatives into potent and selective drug candidates relies heavily on both structure-based and ligand-based drug design strategies.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. This approach involves analyzing the target's binding site to design ligands that fit sterically and electrostatically. For pyridazine-containing inhibitors, SBDD has been instrumental. For example, in the optimization of PI3K inhibitors, the X-ray co-crystal structure of a parent compound with the enzyme was used to guide modifications. nih.gov This analysis identified regions where larger groups could be installed to enhance potency and led to the design of new sulfonamide derivatives with improved properties. nih.gov Similarly, the design of pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS) was guided by structural information of the enzyme's pterin (B48896) binding site to improve binding affinity. nih.gov
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are common. In the development of pyridazine-3-carboxamides as CB2 agonists, strategies like scaffold hopping (replacing a core molecular structure with a different one that maintains similar functionality) and bioisosterism (substituting a group with another that has similar physical or chemical properties) were used to design new series of compounds. nih.gov These ligand-based approaches leverage knowledge from existing active compounds to explore new chemical space and optimize activity.
In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADME for research compounds)
A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of research to filter out compounds that are likely to fail later due to poor pharmacokinetics.
For this compound and its derivatives, various computational tools and web servers, such as SwissADME and QikProp, are used to predict a wide range of ADME-related properties. researchgate.net These predictions include:
Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and oral bioavailability are calculated. Studies on pyridazin-3-one derivatives have shown predictions of excellent intestinal absorption and good oral bioavailability. rsc.orgnih.gov
Distribution: Properties such as plasma protein binding and blood-brain barrier (BBB) penetration are estimated. For some pyridazine-based sulfonamides designed as CB1 antagonists, ADMET models predicted inadequate BBB permeation, which is a crucial consideration for centrally acting drugs. nih.gov
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is vital to assess potential drug-drug interactions. Computer-based studies of pyridazinone derivatives have indicated no inhibition of key CYP enzymes. rsc.orgnih.gov
Excretion: While less commonly predicted with high accuracy, parameters related to clearance can be estimated.
Toxicity: In silico models can also predict potential toxicities, such as carcinogenicity or hepatotoxicity.
These in silico ADME/T predictions help prioritize which newly designed this compound derivatives should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.govresearchgate.net
| ADME Category | Predicted Parameter | Importance in Drug Design |
|---|---|---|
| A bsorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. rsc.orgnih.gov |
| Caco-2 Permeability | In vitro model for predicting intestinal drug absorption. | |
| D istribution | Blood-Brain Barrier (BBB) Permeation | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. nih.gov |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act. | |
| M etabolism | CYP450 Enzyme Inhibition (e.g., 2D6, 3A4) | Predicts the likelihood of drug-drug interactions. rsc.orgnih.gov |
| E xcretion | Total Clearance | Influences dosing frequency and drug exposure. |
| Physicochemical | Lipophilicity (LogP), Solubility (LogS) | Fundamental properties affecting absorption, distribution, and formulation. rsc.orgnih.gov |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Mechanistic Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Characterization (¹H, ¹³C, ¹⁵N, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of pyridazine (B1198779) sulfonamides in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional correlation experiments, a comprehensive picture of the molecular framework and its electronic environment can be assembled.
¹H NMR: The proton NMR spectrum provides crucial information about the protons on the pyridazine ring and the sulfonamide group. The aromatic protons of the pyridazine ring typically appear in the downfield region, generally between δ 7.5 and 9.3 ppm. chemicalbook.com The exact chemical shifts are influenced by the substitution pattern on the ring. The proton of the sulfonamide (–SO₂NH–) group is observable as a singlet, with its chemical shift being sensitive to solvent and concentration, often appearing in the range of δ 8.7 to 10.2 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For pyridazin-3-one, a related core structure, the carbon atoms of the ring have been assigned with C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 ppm. rsc.org In pyridazine-3-sulfonamide derivatives, the carbon atom attached to the sulfonamide group (C-3) would show a characteristic chemical shift influenced by the strong electron-withdrawing nature of the SO₂N moiety. Aromatic carbons in related sulfonamide derivatives typically resonate between δ 111 and 161 ppm. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms in both the pyridazine ring and the sulfonamide group. Studies on various pyridazine derivatives have utilized ¹⁵N NMR to characterize the heterocyclic core. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments are essential for definitive signal assignment, especially in complex derivatives.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments and confirming the position of substituents. nih.gov
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the pyridazine ring, helping to assign adjacent protons. nih.gov
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Related Structural Moieties This table compiles typical chemical shift ranges observed for key functional groups in pyridazine and sulfonamide compounds based on available literature.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Pyridazine Ring Protons | 7.5 - 9.3 | chemicalbook.com |
| ¹H | Sulfonamide (-SO₂NH-) | 8.7 - 10.2 | rsc.org |
| ¹³C | Pyridazine Ring Carbons | 130 - 164 | rsc.org |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying key functional groups within this compound and probing non-covalent interactions like hydrogen bonding.
The sulfonamide group (–SO₂NH₂) has several characteristic vibrational modes that are readily identifiable in an IR spectrum.
SO₂ Stretching: The most prominent bands are the asymmetric and symmetric stretching vibrations of the SO₂ group, which appear as strong absorptions in the ranges of 1344–1310 cm⁻¹ and 1187–1145 cm⁻¹, respectively. rsc.orgznaturforsch.com
N-H Stretching: The N-H stretching vibration of the sulfonamide appears in the region of 3390–3230 cm⁻¹. rsc.orgznaturforsch.com The position and shape of this band are highly sensitive to hydrogen bonding; a broader band at a lower frequency suggests involvement in intermolecular H-bonds.
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 924–895 cm⁻¹ region. rsc.orgznaturforsch.com
The pyridazine ring also exhibits characteristic vibrations, including C=C and C=N stretching bands in the 1594–1489 cm⁻¹ region. rsc.org Analysis of shifts in the N-H and SO₂ stretching frequencies upon changes in solvent or physical state (solid vs. solution) can provide valuable information about the strength and nature of hydrogen bonding interactions, which are crucial for molecular recognition and crystal packing. rsc.org Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for the Sulfonamide Group
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3390 - 3230 | Medium-Strong |
| SO₂ Asymmetric Stretching | 1344 - 1310 | Strong |
| SO₂ Symmetric Stretching | 1187 - 1145 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Pathways
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight of this compound and its synthetic intermediates, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique that allows for the accurate mass determination of the protonated molecule [M+H]⁺. nih.gov
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), arylsulfonamides exhibit characteristic fragmentation pathways. A hallmark fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This SO₂ extrusion occurs via an intramolecular rearrangement and is a diagnostic tool for identifying the sulfonamide moiety. nih.gov The propensity for this fragmentation can be influenced by substituents on the aromatic ring; electron-withdrawing groups can promote this pathway. nih.gov
Other observed fragmentations can involve the cleavage of the S-N bond or the C-S bond, as well as fragmentation of the pyridazine ring itself. ekb.eg The precise fragmentation pattern provides a fingerprint that can be used to confirm the identity of a synthesized compound and distinguish it from potential isomers. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com
Table 3: Common Fragmentation Pathways for Aromatic Sulfonamides in MS/MS
| Process | Neutral Loss / Fragment Ion | Mass (Da) | Significance |
|---|---|---|---|
| SO₂ Extrusion | [M+H - SO₂]⁺ | 64 | Characteristic loss for arylsulfonamides nih.gov |
| C-S Bond Cleavage | [C₄H₃N₂]⁺ (pyridazine ring) | 79 | Indicates cleavage of the ring from the sulfonyl group |
X-ray Crystallography for Absolute Configuration and Ligand-Protein Co-crystal Structures
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.comopenaccessjournals.com
For the sulfonamide group, crystallographic studies on related structures reveal typical S-O bond distances in the range of 1.42–1.44 Å and S-N bond lengths around 1.64 Å. mdpi.comopenaccessjournals.com The geometry around the sulfur atom is typically a distorted tetrahedron. openaccessjournals.com This technique is also invaluable for establishing the absolute configuration of chiral derivatives.
Furthermore, X-ray crystallography is crucial for understanding intermolecular interactions. It allows for the direct visualization of hydrogen bonding networks, π-π stacking, and other non-covalent forces that dictate how molecules pack in a crystal lattice. mdpi.com
In the context of drug design, obtaining co-crystal structures of pyridazine-sulfonamide derivatives bound to their target proteins is of paramount importance. These structures reveal the specific binding mode of the ligand in the protein's active site. For instance, the two adjacent nitrogen atoms of the pyridazine ring are known to act as robust hydrogen bond acceptors, capable of forming dual H-bonding interactions with amino acid residues (e.g., N-H groups) in a protein target, which is a key aspect of molecular recognition. nih.gov This structural insight is essential for structure-based drug design and the optimization of ligand-protein interactions.
Table 4: Typical Bond Parameters for the Sulfonamide Moiety from X-ray Crystallography
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Bond Length | S=O | 1.42 - 1.44 Å | mdpi.comopenaccessjournals.com |
| Bond Length | S-N | ~1.64 - 1.66 Å | mdpi.comopenaccessjournals.com |
| Bond Length | S-C | ~1.76 Å | openaccessjournals.com |
| Bond Angle | O-S-O | ~120° | mdpi.comopenaccessjournals.com |
Future Perspectives and Emerging Research Avenues for Pyridazine 3 Sulfonamide
Development of Novel Pyridazine-3-sulfonamide Scaffolds with Enhanced Pharmacological Profiles
The core strategy for advancing this compound-based therapeutics lies in the rational design and synthesis of novel scaffolds with superior efficacy and selectivity. Researchers are actively exploring various chemical modifications to the pyridazine (B1198779) and sulfonamide moieties to optimize their interactions with biological targets.
Key research directions include:
Structural Modifications and SAR Studies: Systematic modifications of the pyridazine ring and the sulfonamide group are being undertaken to establish comprehensive structure-activity relationships (SAR). nih.gov This involves the introduction of diverse substituents to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence potency and selectivity. nih.gov For instance, the substitution on the pyridazine ring has been shown to significantly impact the inhibitory potency of these compounds against various enzymes. nih.gov
Bioisosteric Replacement: To improve drug-like properties, researchers are employing bioisosteric replacement strategies. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of enhancing absorption, distribution, metabolism, and excretion (ADME) profiles while retaining or improving biological activity. nih.gov
Hybrid Molecule Design: Another promising approach is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This can lead to compounds with dual or synergistic modes of action. For example, combining the pyridazine core with a piperazine (B1678402) ring has been explored to develop new bioactive agents. semanticscholar.orgresearchgate.net
Recent studies have demonstrated the successful synthesis of novel pyridazine derivatives with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.netnih.gov For example, certain novel pyridazine-tethered sulfonamides have been designed as potent and selective inhibitors of carbonic anhydrase II for the potential management of glaucoma. acs.org
| Compound Series | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|
| Pyridazin-3-one derivatives | Vasorelaxant | Exhibited potent vasorelaxant activities, with some compounds showing superior activity compared to reference standards. rsc.orgnih.govnih.gov | rsc.orgnih.govnih.gov |
| Phenylpyridazine-tethered sulfonamides | Carbonic Anhydrase II Inhibition | Demonstrated low subnanomolar potency against carbonic anhydrase II with high selectivity, suggesting potential for glaucoma treatment. acs.org | acs.org |
| Pyridazine-sulfonamides | Antimicrobial | Showed in vitro antibacterial and antifungal activity against a variety of microorganisms. researchgate.net | researchgate.net |
| Pyridazinone derivatives | Anticancer | Identified as potential inhibitors of various targets in cancer cells, including PARP, DHFR, and B-RAF. nih.govtandfonline.com | nih.govtandfonline.com |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to this compound research holds immense promise. These computational tools can significantly accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting molecular properties.
Key applications of AI and ML in this field include:
Predictive Modeling: ML models can be trained to predict the biological activity of novel this compound derivatives based on their chemical structures. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can establish correlations between molecular descriptors and pharmacological activity, guiding the design of more potent compounds. researchgate.net For instance, machine learning models have been developed to accurately predict and rank the activity of lead molecules for inhibiting cancer-related enzymes. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large chemical libraries to identify potential hits with desired pharmacological profiles. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. benthamdirect.com Docking studies, a key component of virtual screening, can predict the binding modes of pyridazine-3-sulfonamides to their target proteins, providing insights for rational drug design. benthamdirect.com
De Novo Drug Design: Generative AI models can design entirely new this compound scaffolds with optimized properties. These models learn the underlying patterns in chemical space and can generate novel molecules that are predicted to be active and have favorable ADME characteristics.
ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of drug candidates at an early stage is crucial for their successful development. ML models can be trained to predict these properties, helping to prioritize compounds with a higher likelihood of success in preclinical and clinical studies. nih.gov
A study on pyridazine corrosion inhibitors demonstrated the power of machine learning in enhancing predictive ability, with models like gradient boosting, random forest, and k-nearest neighbor showing substantial improvements in accuracy after the inclusion of virtual samples. researchgate.net
| AI/ML Technique | Application in this compound Research | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives. | Faster identification of potent compounds. |
| Virtual Screening and Molecular Docking | Screening large libraries to identify potential hits and predicting binding modes. | Reduced cost and time for hit identification. |
| Generative Models | Designing novel this compound scaffolds with optimized properties. | Exploration of new chemical space and discovery of novel drug candidates. |
| ADME/Tox Prediction Models | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early deselection of candidates with poor drug-like properties. |
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
The traditional "one drug, one target" paradigm is often insufficient for treating complex diseases like cancer, neurodegenerative disorders, and cardiovascular diseases, which involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a powerful strategy to address such complexities. The versatile structure of the this compound scaffold makes it an excellent candidate for the development of multi-target agents. nih.govresearchgate.net
Key aspects of this approach include:
Designing Dual-Target Inhibitors: Researchers are intentionally designing this compound derivatives that can simultaneously inhibit two or more key targets involved in a disease process. For example, compounds that inhibit both inflammatory and proliferative pathways could be beneficial in cancer treatment. tandfonline.com The sulfonamide moiety itself is a well-known pharmacophore that can be found in drugs with a wide range of biological activities, making it a valuable component in multi-target drug design. nih.govresearchgate.net
Repurposing Existing Compounds: Existing this compound-based drugs or clinical candidates could be screened for new therapeutic applications by identifying their off-target effects. This drug repurposing strategy can significantly shorten the drug development timeline.
Systems Biology Approaches: Integrating computational and experimental systems biology approaches can help to identify key nodes in disease networks that can be targeted by a single multi-target drug. This allows for a more holistic approach to drug design.
The pyridazinone scaffold, a close relative of pyridazine, has been found in many derivatives acting as vasorelaxants and anticancer agents, highlighting the potential for dual activity. tandfonline.com Furthermore, sulfonamide-bearing compounds have been investigated as multi-target therapeutic agents for diseases like Alzheimer's and glaucoma by targeting cholinesterases and carbonic anhydrases. nih.gov
Challenges and Opportunities in this compound Translational Research (Pre-clinical focus)
Despite the significant therapeutic potential of pyridazine-3-sulfonamides, several challenges need to be addressed to facilitate their translation from preclinical research to clinical applications. Overcoming these hurdles presents significant opportunities for innovation in drug development.
Challenges:
Bioavailability and Solubility: Poor aqueous solubility and low bioavailability are common challenges for many heterocyclic compounds, including some pyridazine derivatives. nih.gov These issues can limit their efficacy in vivo.
Target Specificity and Off-Target Effects: Achieving high target specificity is crucial to minimize off-target effects and potential toxicity. The planar nature of the pyridazine ring can sometimes lead to interactions with unintended targets. nih.gov
Metabolic Stability: The metabolic stability of pyridazine-3-sulfonamides can vary depending on their specific structure. Identifying and blocking potential metabolic "soft spots" is a key aspect of lead optimization. nih.gov
Predictive Preclinical Models: The lack of highly predictive animal models for some complex human diseases can hinder the evaluation of the therapeutic efficacy of novel pyridazine-3-sulfonamides.
Opportunities:
Advanced Formulation Strategies: The development of novel drug delivery systems, such as nanoparticle-based formulations, can help to improve the solubility and bioavailability of poorly soluble pyridazine-3-sulfonamides.
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets allows for more precise structure-based design of selective inhibitors. This can help to minimize off-target effects.
Pharmacokinetic Profiling: Early and comprehensive pharmacokinetic profiling of lead compounds can help to identify and address potential liabilities related to metabolism and clearance.
Biomarker Development: The identification of predictive biomarkers can aid in patient stratification and the design of more efficient clinical trials.
Q & A
Q. How can researchers systematically organize existing literature on this compound for a review article?
- Methodological Answer :
- Categorization : Group studies into "Synthesis," "Biological Activity," and "Computational Studies" .
- Critical Appraisal : Use tools like PRISMA to assess study quality, highlighting biases (e.g., lack of blinding in animal studies) .
- Citation Management : Use Zotero or EndNote to track sources, ensuring inclusion of high-impact journals and avoiding retracted papers .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
